molecular formula C8H8O3 B14787675 4-Hydroxy-2-(hydroxymethyl)benzaldehyde

4-Hydroxy-2-(hydroxymethyl)benzaldehyde

Cat. No.: B14787675
M. Wt: 152.15 g/mol
InChI Key: VYTYSPHDRKSRDB-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(hydroxymethyl)benzaldehyde, also known as 4-hydroxymethylsalicylaldehyde, is an organic compound with the molecular formula C8H8O3. It is a derivative of salicylaldehyde, featuring both hydroxyl and hydroxymethyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-(hydroxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of a phenol derivative with formaldehyde in the presence of a catalyst. For example, a mixture of a phenol derivative, anhydrous magnesium chloride, and triethylamine in tetrahydrofuran can be heated under reflux conditions for 24 hours. The reaction mixture is then cooled, and the product is extracted using ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The hydroxyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-(hydroxymethyl)benzoic acid.

    Reduction: Formation of 4-hydroxy-2-(hydroxymethyl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-2-(hydroxymethyl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-(hydroxymethyl)benzaldehyde is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a broader range of chemical transformations and applications compared to its similar compounds.

Properties

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

4-hydroxy-2-(hydroxymethyl)benzaldehyde

InChI

InChI=1S/C8H8O3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-4,10-11H,5H2

InChI Key

VYTYSPHDRKSRDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CO)C=O

Origin of Product

United States

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